N-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-amine
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Overview
Description
N-[(E)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:
- Formation of the pyrazole ring.
- Introduction of the nitro group.
- Formation of the triazole ring.
- Coupling of the triazole and pyrazole derivatives.
- Introduction of the chlorofluorophenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The nitro group can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols (RSH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(E)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar compounds to N-[(E)-1-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE include other triazole and pyrazole derivatives. These compounds may share similar structural features but differ in their functional groups, leading to variations in their chemical and biological properties. Examples of similar compounds include:
- 3,5-Dimethyl-4-nitro-1H-pyrazole derivatives.
- 1,2,4-Triazole derivatives with different substituents.
This framework should help you create a detailed article on the compound
Properties
Molecular Formula |
C16H15ClFN7O2S |
---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
(E)-1-(2-chloro-6-fluorophenyl)-N-[3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methylsulfanyl]-5-methyl-1,2,4-triazol-4-yl]methanimine |
InChI |
InChI=1S/C16H15ClFN7O2S/c1-9-15(25(26)27)10(2)23(22-9)8-28-16-21-20-11(3)24(16)19-7-12-13(17)5-4-6-14(12)18/h4-7H,8H2,1-3H3/b19-7+ |
InChI Key |
VGVJSMRPHZDNIO-FBCYGCLPSA-N |
Isomeric SMILES |
CC1=C(C(=NN1CSC2=NN=C(N2/N=C/C3=C(C=CC=C3Cl)F)C)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1CSC2=NN=C(N2N=CC3=C(C=CC=C3Cl)F)C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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